Superior Cytokine Suppression in LPS-Stimulated Macrophages: GF9 vs. Control Peptide GF9-G
In LPS-stimulated J774 macrophages, Mouse TREM-1 SCHOOL peptide (GF9) at 50 ng/mL significantly suppresses the release of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β compared to the control peptide GF9-G (GLLSGSLVF), which contains a single amino acid substitution (K to G) that abolishes TREM-1 inhibitory activity. [1]
| Evidence Dimension | Cytokine suppression in vitro |
|---|---|
| Target Compound Data | 50 ng/mL GF9 significantly reduces TNF-α, IL-6, and IL-1β levels |
| Comparator Or Baseline | 50 ng/mL control peptide GF9-G (single amino acid substitution K to G) |
| Quantified Difference | P = 0.0001 to 0.001 vs. LPS-challenged cells treated with medium |
| Conditions | J774 macrophages stimulated with 1 µg/mL LPS for 24 h; cytokines measured by ELISA |
Why This Matters
This demonstrates that the lysine residue in the GF9 sequence is critical for TREM-1 inhibition, ensuring that only the correct sequence can be used for meaningful experimental results.
- [1] Sigalov AB. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock. Int Immunopharmacol. 2014;21(1):208-219. doi:10.1016/j.intimp.2014.05.001 (Fig. 9A) View Source
